1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride
Description
1-(2,3-Dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride is a synthetic amine derivative featuring a bicyclic 2,3-dihydro-1H-inden-2-yl group linked to an N-methylmethanamine moiety via a methylene bridge. The hydrochloride salt enhances its stability and solubility for pharmaceutical or research applications.
Key structural attributes:
- Core structure: 2,3-Dihydro-1H-indene (a bicyclic system with a five-membered aromatic ring fused to a six-membered partially saturated ring).
- Substituent: A methylene-linked N-methylmethanamine group (CH2-NH-CH3).
- Salt form: Hydrochloride, improving crystallinity and bioavailability.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-12-8-9-6-10-4-2-3-5-11(10)7-9;/h2-5,9,12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDVQCJRVUMPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride typically involves the following key steps:
- Formation of the indan-2-ylmethanamine core.
- Introduction of the N-methyl group on the amine.
- Conversion to the hydrochloride salt for increased stability and isolation.
The synthetic approaches often start from indan-2-one or related indanone derivatives, which are functionalized to introduce the aminomethyl group at the 2-position of the indane ring system.
Specific Preparation Method from Patent AR069759A1
While this patent primarily focuses on related indane-imidazole derivatives, it demonstrates a general approach to functionalizing the 2,3-dihydro-1H-inden-2-yl moiety via condensation, alkylation, and catalytic hydrogenation steps. These steps can be adapted for the synthesis of amine derivatives such as this compound:
- Condensation of indanone derivatives with appropriate aldehydes to form intermediates.
- Alkylation using alkyl halides to introduce alkyl groups.
- Acid hydrolysis to remove protecting groups.
- Catalytic hydrogenation to reduce ketones to the corresponding dihydroindenyl amines.
This method highlights the use of catalytic hydrogenation as a key step to obtain the dihydroindenyl amine structure, which can then be methylated and converted to the hydrochloride salt.
Preparation of (2,3-Dihydro-1H-inden-2-yl)methanamine
According to PubChem data, (2,3-dihydro-1H-inden-2-yl)methanamine serves as a core structure for the target compound. The preparation of this amine involves:
- Starting from indan-2-ylmethanol or indan-2-one.
- Conversion of the carbonyl or hydroxyl group to an aminomethyl group via reductive amination or substitution reactions.
- Subsequent methylation of the amine nitrogen to yield the N-methyl derivative.
- Formation of the hydrochloride salt to stabilize the amine and facilitate isolation.
Alternative Synthetic Method via Reformatsky Reaction (RU2549566C2)
An alternative synthetic approach related to the indan-2-yl moiety involves the Reformatsky reaction, which is useful for forming carbon-carbon bonds adjacent to carbonyl groups:
- Reaction of 1-bromocyclohexanecarboxylic acid methyl ester with zinc and 2-(4-methylbenzylidene)-1H-indene-1,3(2H)-dione in a benzene-ethyl acetate solvent system.
- The reaction proceeds under reflux for 8 hours, followed by hydrolysis and extraction.
- The product is isolated by recrystallization with a 67% yield.
Though this patent focuses on a methyl 1-[(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-(4-methylphenyl)methyl]cyclohexanecarboxylate, the chemistry demonstrates the effective use of zinc-mediated coupling and subsequent functional group transformations that can be adapted for the synthesis of indan-2-yl amines.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation | Indanone derivative + aldehyde | Varies | - | Forms indan-1,3-dione intermediates |
| Alkylation | Alkyl iodide (e.g., ethyl iodide) | Varies | - | Introduces alkyl groups on indanone core |
| Acid Hydrolysis | Acidic aqueous conditions | Varies | - | Removes protecting groups |
| Catalytic Hydrogenation | Pd/C or other catalyst, H2 gas | Several h | High | Reduces ketones to dihydroindenyl amines |
| Reductive Amination | Amine source + reducing agent (e.g., NaBH3CN) | Hours | Moderate | Converts carbonyl to aminomethyl group |
| Methylation of Amine | Methyl iodide or formaldehyde + reducing agent | Hours | Moderate | Introduces N-methyl group |
| Salt Formation | HCl gas or aqueous HCl | Minutes | Quantitative | Forms hydrochloride salt for isolation |
Analytical Characterization Supporting Preparation
- Infrared (IR) Spectroscopy : Key absorption bands for carbonyl groups (if present in intermediates) and amine N-H stretching.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR signals correspond to aromatic, methylene, and methyl protons; coupling constants confirm substitution patterns.
- Melting Point Determination : Hydrochloride salts typically exhibit sharp melting points, aiding purity assessment.
- Elemental Analysis : Carbon and hydrogen percentages confirm molecular composition consistent with the target compound.
Example from related indanone derivative synthesis shows:
| Parameter | Value |
|---|---|
| Melting Point | 136–137 °C |
| IR (cm⁻¹) | 1709 (C=O ketone), 1740 (C=O ester) |
| ^1H NMR (δ ppm) | 1.07–2.40 (CH2), 2.33 (Me), 3.57 (CH-Ar), 3.69 (OMe), 4.18 (CH-CO), 6.91–7.87 (Ar) |
| Elemental Analysis | C 77.03%, H 6.64% (found) vs. C 76.90%, H 6.71% (calculated) |
This analytical data supports the structural integrity of indan-2-yl derivatives and can be extrapolated for the target amine hydrochloride salt.
Chemical Reactions Analysis
1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique indane structure allows for various chemical modifications, making it a versatile building block for chemists.
Chemical Reactions
- The compound can undergo several reactions:
- Oxidation : Can be oxidized to form N-oxide derivatives using agents like hydrogen peroxide.
- Reduction : Reduction reactions can yield corresponding amines using lithium aluminum hydride.
- Nucleophilic Substitution : The amine group can be substituted by other nucleophiles, facilitating further synthetic pathways.
Biological Applications
Antimicrobial and Antifungal Properties
- Research has indicated that 1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against various microbial strains, suggesting its utility in developing new antimicrobial agents.
Therapeutic Potential
- The compound is under investigation for potential therapeutic applications. Preliminary studies suggest it may interact with specific biological targets, modulating their activity. This could lead to the development of novel drugs aimed at treating various diseases.
Industrial Applications
Pharmaceutical Production
- In the pharmaceutical industry, this compound is utilized in the synthesis of various drug candidates. Its structural properties make it suitable for creating compounds with desired biological activities.
Agrochemical Development
- The compound's unique properties also lend themselves to applications in agrochemicals, where it may be used to develop new pesticides or growth regulators.
Case Studies
-
Study on Antimicrobial Activity
- A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a lead compound for drug development.
-
Synthesis of Novel Drug Candidates
- Researchers synthesized derivatives of this compound to evaluate their biological activities. Several derivatives showed enhanced potency against targeted receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may disrupt the cell membrane or inhibit key enzymes involved in microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
N-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
- Structure : The amine group (-NH-CH3) is directly attached to the inden-2-yl group without a methylene spacer.
- Applications : Cited in synthesis protocols for complex molecules, indicating utility as a building block .
1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine
Functional Group Variations
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine Hydrochloride
- Structure : Features a bulkier 2-methylpropan-2-amine group (-C(CH3)2-NH2) instead of N-methylmethanamine.
- Impact : Increased steric hindrance may reduce metabolic degradation, extending half-life.
- Data : Purity 95%, used in psychoactive substance research .
SB-423562 Hydrochloride
Pharmacologically Relevant Derivatives
Indapyrophenidone (Novel Cathinone Derivative)
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications and Challenges
- Structural nuances: The methylene spacer in the target compound may enhance flexibility compared to direct amine attachment, influencing binding to targets like monoamine transporters .
- Regulatory considerations: Analogs with psychoactive profiles (e.g., cathinones) underscore the need for stringent analytical protocols to distinguish legal research compounds from controlled substances .
Biological Activity
1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its indane structure, is part of a broader category of amines and has been studied for various applications in medicinal chemistry, particularly for its antimicrobial and antifungal properties.
- IUPAC Name: this compound
- Molecular Formula: C11H15N·HCl
- Molecular Weight: 161.24 g/mol
- CAS Number: 860356-16-7
Synthesis
The synthesis of this compound typically involves:
- Formation of the Indane Moiety: Achieved through a Friedel-Crafts alkylation reaction.
- Amination: Involves reductive amination using formaldehyde and a secondary amine.
- Hydrochloride Salt Formation: The final step converts the free amine to its hydrochloride salt using hydrochloric acid.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various pathogens, including:
- Escherichia coli
- Staphylococcus aureus
The mechanism of action is believed to involve disruption of cell membranes or inhibition of key microbial enzymes.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds with similar structures. For example:
| Study | Findings |
|---|---|
| Research Study A | Identified similar indane derivatives with notable anti-tubercular activity against Mycobacterium tuberculosis. |
| Research Study B | Reported on methanolic extracts from plants showing antibacterial effects comparable to those seen with this compound. |
The specific biological mechanisms through which this compound exerts its effects are not entirely elucidated but may involve:
- Interaction with microbial receptors or enzymes.
- Modulation of cellular pathways leading to microbial cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride, and how can regioselectivity be controlled?
- Methodology : A six-step synthesis involving Friedel-Crafts acetylation and hydrogenation of a protected indenamine precursor is commonly employed. Regioselectivity in Friedel-Crafts reactions can be controlled by using acetyl chloride as both reagent and solvent, which minimizes side reactions and enhances positional specificity . For N-methylation, reductive amination with formaldehyde under hydrogenation conditions is preferred to avoid over-alkylation.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the indane backbone and methylamine substitution. Aromatic protons typically appear as multiplet signals at δ 6.8–7.2 ppm .
- X-ray crystallography : Employ SHELX or ORTEP-III for structure refinement. The indane ring’s planarity and hydrochloride salt formation (via Cl⁻ counterion) are key validation metrics .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (CHN·HCl, MW 197.71) and detect isotopic patterns.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodology : Apply Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For Friedel-Crafts steps, anhydrous conditions and Lewis acids (e.g., AlCl) enhance electrophilic substitution efficiency. Continuous-flow reactors may reduce reaction times and improve scalability .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. XRD)?
- Methodology :
- Conformational analysis : Use DFT calculations (e.g., Gaussian 16) to model the compound’s lowest-energy conformation and compare with XRD-derived torsion angles .
- Dynamic NMR : If NMR signals suggest fluxional behavior, variable-temperature NMR can detect rotational barriers in the methylamine group.
Q. What strategies are effective for studying this compound’s interactions with CNS targets?
- Methodology :
- In vitro binding assays : Radiolabeled ligands (e.g., -tagged analogs) can quantify affinity for serotonin or dopamine receptors .
- Molecular docking : Use AutoDock Vina to simulate binding poses in homology models of CNS receptors, prioritizing hydrophobic interactions with the indane core.
Q. How can computational modeling predict metabolic pathways and toxicity profiles?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
